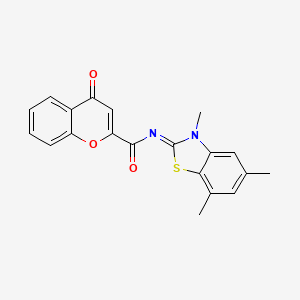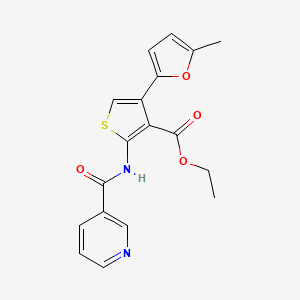
Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Microwave-Assisted Organic Synthesis
Microwave irradiation has been identified as a beneficial technique in organic synthesis, significantly shortening reaction times and improving yields. This method applies to the reactions of compounds containing active methylene groups, such as "Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate," enhancing the efficiency of condensation reactions (Rábarová et al., 2004).
Antimicrobial and Antifungal Activity
Compounds with a thiophene core structure have shown significant antimicrobial and antifungal activities. Specific derivatives of "Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate" have been synthesized and tested against various microbial strains, displaying potent activities that surpass standard drugs in some cases (Mabkhot et al., 2015).
Fluorescence and Photoluminescence Properties
The functionalization of thiophene derivatives with various groups can lead to compounds with interesting electronic properties, such as fluorescence. These properties are valuable for applications in materials science, including the development of new luminescent materials (Smeyanov et al., 2017).
Crystal Engineering and Coordination Polymers
The structural versatility of thiophene derivatives enables their utilization in crystal engineering and the formation of coordination polymers with novel properties. These applications are relevant for the development of materials with potential uses in catalysis, gas storage, and separation technologies (Xue et al., 2015).
Anti-Proliferative and Cytotoxic Activities
The modification of thiophene derivatives has led to compounds with significant anti-proliferative and cytotoxic activities against various cancer cell lines. This research direction holds promise for the development of new anticancer agents with high selectivity and potency (Thomas et al., 2017).
Propriétés
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-3-23-18(22)15-13(14-7-6-11(2)24-14)10-25-17(15)20-16(21)12-5-4-8-19-9-12/h4-10H,3H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNBNBGWEFEACO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354559.png)
![5-((3,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2354561.png)
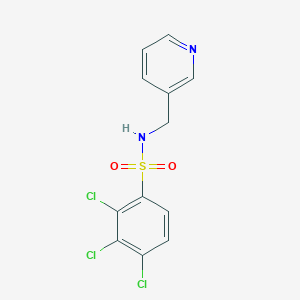
![N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2354564.png)
![7-((4-chlorophenyl)sulfonyl)-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2354565.png)
![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)
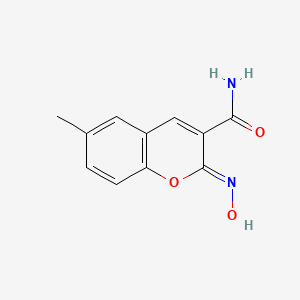
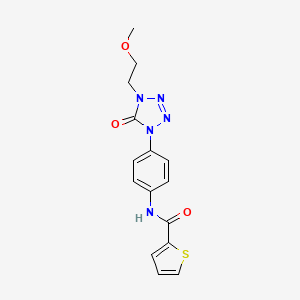
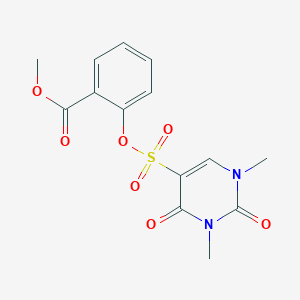
![4-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2354575.png)
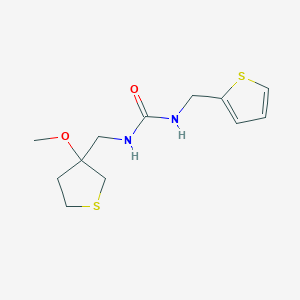

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)
